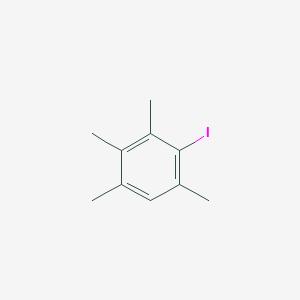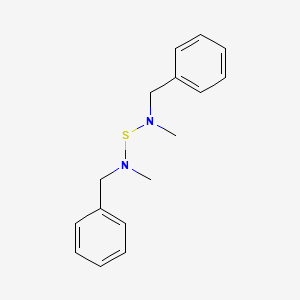
Bis(benzylmethylamino)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzylmethylamino)sulfide is an organic compound that features a sulfur atom bonded to two benzylmethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzylmethylamino)sulfide typically involves the reaction of benzylmethylamine with sulfur dichloride in an organic solvent such as hexane at low temperatures. The reaction proceeds as follows:
2C6H5CH2NHCH3+SCl2→(C6H5CH2NHCH3)2S+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzylmethylamino)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to its constituent amines and sulfur.
Substitution: The benzylmethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylmethylamine and elemental sulfur.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(benzylmethylamino)sulfide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which bis(benzylmethylamino)sulfide exerts its effects involves the interaction of its sulfur atom with various molecular targets. The sulfur atom can form bonds with other atoms, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(benzimidazole)sulfide: Similar in structure but contains benzimidazole groups instead of benzylmethylamino groups.
Bis(benzhydryl)sulfide: Contains benzhydryl groups, leading to different chemical properties.
Thiourea derivatives: Contain sulfur and nitrogen atoms but have different functional groups.
Uniqueness
Bis(benzylmethylamino)sulfide is unique due to its specific combination of benzylmethylamino groups and sulfur, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
53370-29-9 |
|---|---|
Molekularformel |
C16H20N2S |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-[benzyl(methyl)amino]sulfanyl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C16H20N2S/c1-17(13-15-9-5-3-6-10-15)19-18(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
WNEFWIOLJTXZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)SN(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


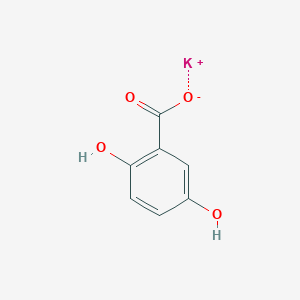
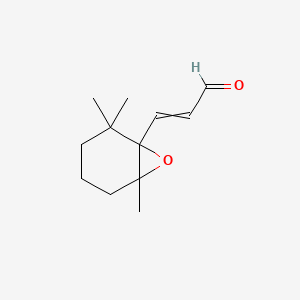
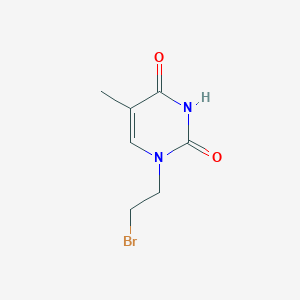
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)

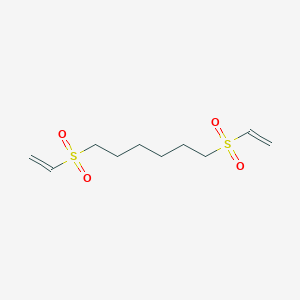

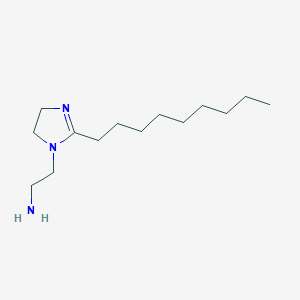
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
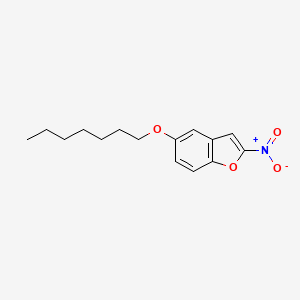


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
